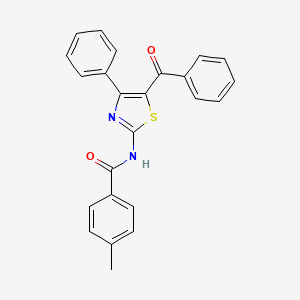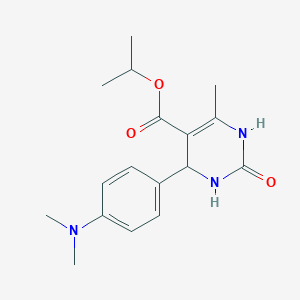![molecular formula C15H21N3OS2 B2433317 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392239-57-5](/img/structure/B2433317.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide: is an organic compound that features a thiadiazole ring and an adamantane moiety. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the preparation of the thiadiazole ring. This can be achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of Thiadiazole Ring: The intermediate product is then treated with an alkylating agent like ethyl iodide to introduce the ethylsulfanyl group.
Adamantane Attachment: The adamantane moiety is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with adamantane-1-carboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors for better control over reaction parameters and scaling up the process to accommodate larger quantities of starting materials and reagents.
化学反応の分析
Types of Reactions:
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted carboxamides.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Activity: The thiadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Anticancer Research:
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.
Agrochemicals: Its biological activity also makes it a candidate for the development of new agrochemicals.
作用機序
The mechanism by which N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of proteins or cell membranes.
類似化合物との比較
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound also features a thiadiazole ring but with a sulfamoyl group instead of an ethylsulfanyl group.
5-acetamido-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with a sulfonamide group.
Uniqueness:
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide: is unique due to the presence of the adamantane moiety, which imparts additional stability and hydrophobicity. This can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.
特性
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS2/c1-2-20-14-18-17-13(21-14)16-12(19)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYXYCCVOKTIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,4'-[1,1'-Biphenyl]-3,3'-diylbis-dibenzothiophene](/img/structure/B2433234.png)
![1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2433235.png)

![4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2433241.png)
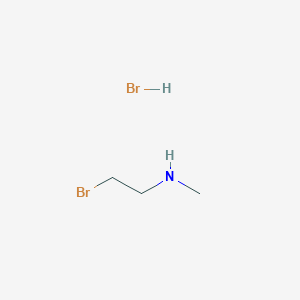
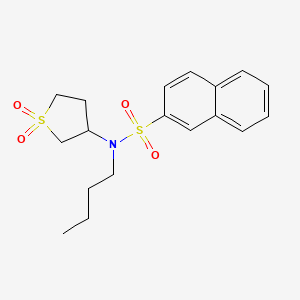
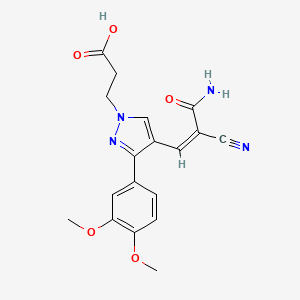
![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2433245.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2433247.png)
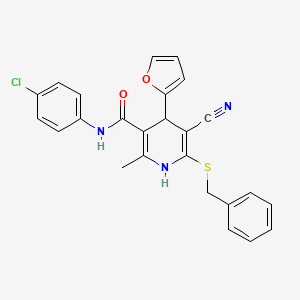
![2-[4-(chloroacetyl)piperazin-1-yl]-N-isopropylacetamide hydrochloride](/img/structure/B2433249.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2433254.png)
